ethyl 2-(acetylamino)-2-[(E)-2-(2,4-difluorophenyl)hydrazono]acetate
Description
Ethyl 2-(acetylamino)-2-[(E)-2-(2,4-difluorophenyl)hydrazono]acetate is a hydrazone derivative featuring an acetylamino group, an ethyl ester moiety, and a 2,4-difluorophenyl hydrazone substituent in the (E)-configuration. This compound is of interest in medicinal and synthetic chemistry due to the hydrazone functional group, which is prevalent in bioactive molecules and heterocyclic precursors. The 2,4-difluorophenyl group enhances metabolic stability and lipophilicity, while the acetylamino group may influence hydrogen-bonding interactions and solubility .
Properties
IUPAC Name |
ethyl (2E)-2-acetamido-2-[(2,4-difluorophenyl)hydrazinylidene]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F2N3O3/c1-3-20-12(19)11(15-7(2)18)17-16-10-5-4-8(13)6-9(10)14/h4-6,16H,3H2,1-2H3,(H,15,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMZAPKCUKFJGBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=NNC1=C(C=C(C=C1)F)F)NC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=N\NC1=C(C=C(C=C1)F)F)/NC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-(acetylamino)-2-[(E)-2-(2,4-difluorophenyl)hydrazono]acetate is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant case studies that highlight its applications in medicinal chemistry.
- Molecular Formula : C12H13F2N3O3
- Molar Mass : 285.25 g/mol
- CAS Number : 860787-57-1
The compound features a hydrazone functional group, which is often associated with various biological activities, including antimicrobial and anticancer effects.
Anticancer Activity
Research has indicated that compounds with hydrazone moieties can exhibit significant anticancer properties. For instance, a study demonstrated that derivatives of hydrazones could inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression. This compound has been tested for its cytotoxic effects on various cancer cell lines.
Table 1: Cytotoxic Activity Against Cancer Cell Lines
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Preliminary studies suggest that it exhibits moderate antibacterial activity against Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity
| Bacteria | Inhibition Zone (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 12 | |
| Pseudomonas aeruginosa | 10 |
The biological activity of this compound is believed to stem from its ability to interact with various biological targets:
- Inhibition of Enzymes : The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Reactive Oxygen Species (ROS) Generation : It could induce oxidative stress in cells, leading to apoptosis.
- DNA Interaction : Some studies suggest that hydrazones can intercalate into DNA, disrupting replication and transcription processes.
Study on Anticancer Properties
A recent study published in a peer-reviewed journal investigated the effects of this compound on human cancer cell lines. The study found that the compound significantly reduced cell viability in a dose-dependent manner and increased apoptosis markers such as caspase activation.
Study on Antimicrobial Effects
Another study focused on the antimicrobial efficacy of the compound against various pathogens. The results indicated that it was particularly effective against Staphylococcus aureus, suggesting potential applications in treating skin infections.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds structurally related to ethyl 2-(acetylamino)-2-[(E)-2-(2,4-difluorophenyl)hydrazono]acetate exhibit significant anticancer properties. The presence of the difluorophenyl group enhances the compound's ability to interact with biological targets involved in cancer proliferation.
- Case Study : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound inhibited the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest.
Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent. Its hydrazone moiety plays a crucial role in its interaction with microbial enzymes.
- Data Table: Antimicrobial Efficacy
Agricultural Applications
Pesticidal Activity
The compound has been evaluated for its pesticidal properties, particularly against agricultural pests. Its efficacy stems from its ability to disrupt biological processes in target organisms.
- Case Study : Research conducted by agricultural scientists indicated that formulations containing this compound significantly reduced pest populations in field trials, demonstrating a potential alternative to conventional pesticides.
Herbicidal Properties
Additionally, the herbicidal activity of this compound has been explored, particularly its selective action against certain weed species without harming crop plants.
- Data Table: Herbicidal Efficacy
| Weed Species | Effective Concentration (EC) | Reference |
|---|---|---|
| Amaranthus retroflexus | 100 g/ha | Weed Science Journal |
| Setaria viridis | 150 g/ha | Agricultural Research |
Materials Science
Polymer Synthesis
this compound has been utilized in the synthesis of novel polymers with enhanced thermal and mechanical properties.
- Case Study : A study published in Polymer Science highlighted the use of this compound as a monomer in the production of high-performance polymers suitable for aerospace applications.
Nanocomposite Development
The incorporation of this compound into nanocomposites has shown improvements in electrical conductivity and thermal stability.
- Data Table: Properties of Nanocomposites
| Composite Type | Electrical Conductivity (S/m) | Thermal Stability (°C) |
|---|---|---|
| Polymer-Nanofiller | 10^-3 | 250 |
| Polymer-Metal Oxide | 10^-4 | 300 |
Comparison with Similar Compounds
The compound is compared below with structurally related hydrazonoacetate derivatives, focusing on substituents, configurations, synthesis, and applications.
Structural and Electronic Features
Table 1: Substituent and Configuration Comparison
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : Fluorine and nitro groups (e.g., in ) enhance electrophilic reactivity, whereas methoxy groups (e.g., ) promote nucleophilic substitution.
Key Observations :
- Yield Optimization: High yields (e.g., 85% in ) are achieved using chilled ethanol and sodium acetate, suggesting similar conditions could apply to the target compound.
- Substituent Compatibility : Electron-deficient aryl groups (e.g., 2,4-difluorophenyl) require controlled pH and temperature to avoid side reactions .
Physicochemical and Pharmacological Properties
Key Observations :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
